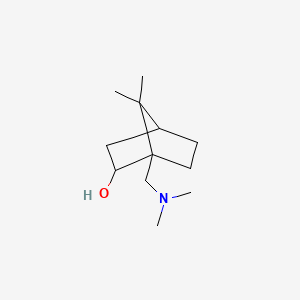

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-

CAS No.: 58256-43-2

Cat. No.: VC3763309

Molecular Formula: C12H23NO

Molecular Weight: 197.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58256-43-2 |

|---|---|

| Molecular Formula | C12H23NO |

| Molecular Weight | 197.32 g/mol |

| IUPAC Name | 1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol |

| Standard InChI | InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3 |

| Standard InChI Key | MIRJRWUZYBHBJV-UHFFFAOYSA-N |

| SMILES | CC1(C2CCC1(C(C2)O)CN(C)C)C |

| Canonical SMILES | CC1(C2CCC1(C(C2)O)CN(C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

The compound features a bicyclo[2.2.1]heptane core, a norbornane-derived structure with two fused cyclohexane rings. The exo configuration of the hydroxyl group at position 2 ensures spatial orientation away from the bridgehead, while the 7,7-dimethyl substituents introduce steric bulk. A dimethylaminomethyl group at position 1 adds basicity and polarity to the molecule .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 360554-66-1 | |

| Molecular Formula | C₁₂H₂₃NO | |

| Molecular Weight | 197.317 g/mol | |

| Exact Mass | 197.177963 Da | |

| LogP | 1.78 | |

| Topological Polar Surface | 23.5 Ų |

Spectroscopic Signatures

-

¹H NMR: Signals at δ 1.0–1.2 ppm (geminal dimethyl groups), δ 2.2–2.4 ppm (N-methyl protons), and δ 3.6–3.8 ppm (hydroxyl-bearing methine) .

-

IR: Broad O–H stretch ~3200 cm⁻¹, C–N stretch at 1250 cm⁻¹, and bicyclic ring vibrations below 1000 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through a multi-step sequence:

-

Bicyclic Core Formation: Diels-Alder reaction between cyclopentadiene and a ketone derivative yields the bicyclo[2.2.1]heptan-2-one precursor .

-

Reductive Amination: Introduction of the dimethylaminomethyl group via Mannich reaction using dimethylamine and formaldehyde under acidic conditions .

-

Stereoselective Reduction: Catalytic hydrogenation or hydride reduction (e.g., NaBH₄) of the ketone intermediate to produce the exo-alcohol .

Critical Reaction Parameters:

-

Temperature: 0–5°C during Mannich step to prevent polymerization .

-

Catalysts: PtO₂ for selective hydrogenation of ketones to exo-alcohols .

Physicochemical Properties

Table 2: Physical Properties

Solubility and Partitioning

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic bicyclic core .

-

Organic Solvents: Miscible with ethanol, dichloromethane, and ethyl acetate .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group undergoes Mitsunobu reactions with phenols or thiols to form ethers or thioethers, preserving stereochemistry . For example:

.

Oxidation Pathways

-

Jones Oxidation: Converts hydroxyl to ketone, yielding bicyclo[2.2.1]heptan-2-one derivatives .

-

Swern Oxidation: Produces aldehydes with minimal ring strain induction .

Pharmacological and Industrial Applications

CXCR2 Antagonist Development

Structural analogs of this compound demonstrate potent CXCR2 antagonism (IC₅₀ = 48 nM) . The rigid bicyclic framework enhances binding pocket complementarity in chemokine receptors, making it a candidate for anti-inflammatory drug development .

Chiral Resolution Agent

The exo-hydroxyl group facilitates enantiomeric separation of racemic carboxylic acids via diastereomeric salt formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume